molecular formula C10H10O4 B2576043 Methyl 3-acetyl-2-hydroxybenzoate CAS No. 77527-00-5

Methyl 3-acetyl-2-hydroxybenzoate

Cat. No.: B2576043
CAS No.: 77527-00-5
M. Wt: 194.186
InChI Key: APYIKEJEROJJIK-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-2-hydroxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of hydroxybenzoic acid, specifically a methyl ester of 3-acetyl-2-hydroxybenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-2-hydroxybenzoate can be synthesized through the esterification of 3-acetyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-acetyl-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of fragrances, flavorings, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 3-acetyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate:

    Methyl 2-hydroxybenzoate: Another methyl ester of hydroxybenzoic acid, differing in the position of the hydroxyl group.

    Methyl 4-hydroxybenzoate:

Uniqueness

Methyl 3-acetyl-2-hydroxybenzoate is unique due to the presence of both acetyl and hydroxyl groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-acetyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)7-4-3-5-8(9(7)12)10(13)14-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYIKEJEROJJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-acetyl-2-hydroxybenzoic acid 32 (3 g, 16.7 mmol) in MeOH (50 mL) was added conc. H2SO4 (3.0 mL. The reaction mixture was heated at reflux for 12 h. After concentration en vacuo, the crude residue was diluted with H2O, basified to pH=8 with aq NaHCO3 and extracted with EtOAc. The combined organic extracts were dried (MgSO4) and concentrated to give 38 as a white solid (550 mg, 20% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
20%

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